N-[2-(cyclopropylcarbonyl)-4,5-dimethoxyphenyl]-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-[2-(cyclopropylcarbonyl)-4,5-dimethoxyphenyl]-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a cyclopropylcarbonyl group, dimethoxyphenyl moiety, and methoxyphenoxy acetamide linkage. Its unique chemical properties make it a subject of interest in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclopropylcarbonyl)-4,5-dimethoxyphenyl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps:
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Formation of the Cyclopropylcarbonyl Intermediate: : The initial step involves the preparation of the cyclopropylcarbonyl intermediate. This can be achieved through the reaction of cyclopropylcarboxylic acid with thionyl chloride to form cyclopropylcarbonyl chloride.
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Coupling with Dimethoxyphenyl Derivative: : The cyclopropylcarbonyl chloride is then reacted with a dimethoxyphenyl derivative in the presence of a base such as triethylamine to form the corresponding cyclopropylcarbonyl-dimethoxyphenyl compound.
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Formation of the Methoxyphenoxy Acetamide: : The final step involves the coupling of the cyclopropylcarbonyl-dimethoxyphenyl compound with 4-methoxyphenoxy acetamide. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
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Reduction: : Reduction reactions can target the carbonyl groups, converting them into alcohols or amines depending on the reagents used.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(cyclopropylcarbonyl)-4,5-dimethoxyphenyl]-2-(4-methoxyphenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activity or receptor binding.
Medicine
In medicinal chemistry, the compound is of interest due to its potential pharmacological properties. It may be investigated for its activity as an anti-inflammatory, analgesic, or anticancer agent.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(cyclopropylcarbonyl)-4,5-dimethoxyphenyl]-2-(4-methoxyphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The cyclopropylcarbonyl group could play a role in binding to active sites, while the methoxy groups may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide: Similar structure but lacks the cyclopropylcarbonyl group.
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide: Contains a chloro substituent instead of the cyclopropylcarbonyl group.
Uniqueness
N-[2-(cyclopropylcarbonyl)-4,5-dimethoxyphenyl]-2-(4-methoxyphenoxy)acetamide is unique due to the presence of the cyclopropylcarbonyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties that are valuable in various applications.
Properties
Molecular Formula |
C21H23NO6 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-4,5-dimethoxyphenyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C21H23NO6/c1-25-14-6-8-15(9-7-14)28-12-20(23)22-17-11-19(27-3)18(26-2)10-16(17)21(24)13-4-5-13/h6-11,13H,4-5,12H2,1-3H3,(H,22,23) |
InChI Key |
GNEDJWPDYFWMFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2C(=O)C3CC3)OC)OC |
Origin of Product |
United States |
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